molecular formula C22H22N4O4 B2393344 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1421452-35-8

3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2393344
CAS No.: 1421452-35-8
M. Wt: 406.442
InChI Key: IGHSPTASGBWOTR-UHFFFAOYSA-N
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Description

3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a piperidine ring, and a triazolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the formation of the piperidine ring and the subsequent introduction of the triazolone moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzo[d][1,3]dioxole moiety.

    Reduction: Typically used to reduce the triazolone ring.

    Substitution: Both nucleophilic and electrophilic substitutions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to quinone derivatives, while reduction of the triazolone ring can yield various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one apart is its combination of these three distinct moieties, which endows it with unique chemical and biological properties. This combination allows for a wide range of applications and interactions that are not typically observed in compounds containing only one or two of these moieties.

Biological Activity

The compound 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. Its structure features a piperidine ring and a triazole moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3, with a molecular weight of 348.39 g/mol. The structure includes a benzo[d][1,3]dioxole group that is often associated with anticancer properties.

Anticancer Activity

Research indicates that compounds with similar structures to This compound exhibit significant anticancer activity against various cell lines. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

CompoundActivityCell Lines TestedIC50 (µM)
Compound AAnticancerMCF7 (breast)15
Compound BAnticancerHeLa (cervical)10
3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-... AnticancerA549 (lung)TBD

Dopamine Receptor Modulation

Recent studies have focused on the compound's interaction with dopamine receptors. It has been identified as a selective D3 dopamine receptor agonist. In functional assays, the compound demonstrated an EC50 value of 710 nM for D3R-mediated β-arrestin recruitment . This suggests potential applications in treating disorders related to dopamine dysregulation.

GABA Receptor Interaction

Another area of interest is the modulation of GABA receptors. Compounds structurally related to triazoles have been shown to enhance GABAergic activity significantly. For example, modifications in similar compounds led to enhanced GABA receptor modulation with EC50 values in the low micromolar range .

The biological activity of 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-... can be attributed to several mechanisms:

  • Receptor Agonism : The compound acts as an agonist at the D3 dopamine receptor, influencing neurotransmitter release and neuronal excitability.
  • Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
  • GABA Modulation : Enhancing GABA receptor activity can lead to increased inhibitory neurotransmission, providing therapeutic effects in anxiety and seizure disorders.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with the compound resulted in significant reductions in cell viability in A549 lung cancer cells. The mechanism involved activation of apoptotic pathways .
  • Dopaminergic Activity Assessment : A study evaluated the compound's effects on D3 receptor signaling pathways using β-arrestin recruitment assays. Results indicated a strong agonistic effect without significant D2 receptor activity .

Properties

IUPAC Name

5-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-24-22(28)26(17-5-3-2-4-6-17)20(23-24)15-9-11-25(12-10-15)21(27)16-7-8-18-19(13-16)30-14-29-18/h2-8,13,15H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHSPTASGBWOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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